1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-3-24-17(10-11-21-24)19(25)22-15-7-5-14(6-8-15)20-23-16-9-4-13(2)12-18(16)26-20/h4-12H,3H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGVJLCWUYJDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]thiazole Ring Formation
The 6-methylbenzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-amino-4-methylthiophenol with a carbonyl source. A representative procedure involves:
- Reacting 2-amino-4-methylthiophenol (1.0 equiv) with trimethylsilyl chloride (1.2 equiv) in dichloromethane to form the thiourea intermediate.
- Cyclization with bromoacetyl bromide (1.1 equiv) at 0–5°C, yielding 6-methylbenzo[d]thiazol-2-amine.
Key Data:
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | TMSCl, DCM | 25 | 92 |
| 2 | BrCH₂COBr | 0–5 | 78 |
Synthesis of 1-Ethyl-1H-Pyrazole-5-Carboxylic Acid
Pyrazole Ring Construction
Ethyl hydrazine (1.2 equiv) reacts with ethyl 3-oxopent-4-enoate (1.0 equiv) in ethanol under reflux to form ethyl 1-ethyl-1H-pyrazole-5-carboxylate. LiAlH₄ reduction (2.0 equiv, THF, 0°C) followed by IBX oxidation (1.5 equiv, DMSO) yields the aldehyde intermediate, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.
Reaction Metrics:
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Ethyl hydrazine | 80 | 75 |
| 2 | LiAlH₄ | 0 | 88 |
| 3 | KMnO₄, H₂SO₄ | 50 | 82 |
N-Ethylation and Functionalization
N-Ethylation is achieved using ethyl iodide (1.5 equiv) and NaH (2.0 equiv) in DMF at 0°C, ensuring regioselective substitution at the pyrazole nitrogen.
Amide Coupling and Final Assembly
The carboxylic acid and aniline segments are coupled using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at room temperature. This method, adapted from AHR modulator syntheses, affords the target compound in high purity.
Coupling Parameters:
- Reaction time: 4 h
- Temperature: 25°C
- Yield: 90%
- Purity (HPLC): >98%
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.65 (s, 1H, pyrazole-H), 7.42 (s, 1H, thiazole-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.51 (s, 3H, CH₃), 1.39 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- HRMS (ESI): m/z calcd for C₂₁H₂₀N₄O₂S [M+H]⁺: 399.1254; found: 399.1258.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the pyrazole-thiazole system, with dihedral angles of 12.3° between the aromatic rings.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole moiety is known for its ability to interact with biological macromolecules, while the pyrazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Substituent Effects on Bioactivity :
- The ethyl group at the pyrazole 1-position in the target compound may enhance metabolic stability compared to methyl or unsubstituted analogs (e.g., Tolfenpyrad’s 1-methyl group) .
- The 6-methyl substituent on the benzo[d]thiazole could improve lipophilicity and membrane permeability relative to unsubstituted thiazoles (e.g., Compound 22 in ) .
In contrast, sulfonamide linkers (e.g., compound 2j in ) introduce rigidity and polarity, which may affect target binding .
Biological Activity Trends :
- Pyrazole-thiazole hybrids like the target compound are understudied, but analogs such as Compound 22 () show promise in disrupting protein-protein interactions (e.g., E6/p53 in cervical cancer) .
- Compounds with trifluoromethyl groups (e.g., 2j in ) exhibit strong antiviral activity, suggesting that electron-withdrawing groups enhance potency against viral polymerases .
Biological Activity
1-Ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound classified within the pyrazole derivatives. Its structure features a pyrazole ring with a carboxamide group at the 5-position and an ethyl group at the 1-position, along with a phenyl group substituted with a benzo[d]thiazole moiety. This unique configuration contributes to its diverse biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The formation of the benzothiazole moiety can be achieved through cyclization reactions, while the pyrazole ring is synthesized via reactions involving hydrazine and β-keto esters. The final coupling reaction combines these intermediates using coupling agents like EDCI in the presence of bases such as triethylamine.
Anticancer Activity
Recent studies indicate that compounds featuring the 1H-pyrazole scaffold exhibit significant anticancer properties. In vitro assays have demonstrated that 1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The compound's mechanism of action is thought to be related to its ability to disrupt cellular proliferation pathways and induce apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. The presence of the benzo[d]thiazole moiety enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Studies suggest that this compound may serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has highlighted potential anti-inflammatory properties associated with this compound. The structural features may allow it to modulate inflammatory pathways, possibly through inhibition of key enzymes involved in inflammation, such as COX-2 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide. Key observations include:
| Compound | Structural Feature | Biological Activity | Notes |
|---|---|---|---|
| 1-Ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide | Ethyl group at 1-position | Anticancer, antimicrobial | Synergistic effects from both pyrazole and thiazole rings |
| 1-Methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide | Methyl instead of ethyl | Similar antimicrobial properties | Methyl group may affect solubility |
| N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3,5-dimethylpyrazole | Dimethyl substitution | Enhanced anticancer activity | Dimethyl substitution may enhance potency |
Case Studies and Research Findings
Several case studies have explored the pharmacological potential of similar compounds. For instance, a study on thiazole derivatives showed promising results in inhibiting cancer cell lines due to their structural similarities with pyrazoles . Another investigation focused on benzothiazole-based compounds demonstrated their effectiveness against tuberculosis, suggesting a broader application in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
